molecular formula C9H11N3O4S B13300012 N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide

N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide

Cat. No.: B13300012
M. Wt: 257.27 g/mol
InChI Key: WFPFHOTXZMHNCW-UHFFFAOYSA-N
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Description

N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide is a specialized chemical compound designed for research and development, particularly in the field of medicinal chemistry. This molecule integrates two pharmacologically significant motifs: an azetidine ring and a sulfonamide group. The azetidine scaffold is recognized as a valuable building block for exploring new chemical space in drug discovery, especially for targeting the central nervous system (CNS), where its properties can be optimized for blood-brain barrier penetration . The sulfonamide functional group is one of the most prevalent in medicine, known to confer antibacterial, antiepileptic, and carbonic anhydrase inhibitory activities, among others . The nitrobenzene moiety further enhances the molecule's utility as a versatile intermediate for synthetic chemistry. Researchers can leverage this compound as a key precursor in Diversity-Oriented Synthesis (DOS) to generate complex, lead-like molecules for high-throughput screening and the development of novel therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11N3O4S

Molecular Weight

257.27 g/mol

IUPAC Name

N-(azetidin-3-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C9H11N3O4S/c13-12(14)8-1-3-9(4-2-8)17(15,16)11-7-5-10-6-7/h1-4,7,10-11H,5-6H2

InChI Key

WFPFHOTXZMHNCW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Azetidine Ring Formation

The azetidine core is typically constructed through cyclization reactions or ring-closing metathesis (RCM):

  • LiHMDS-mediated cyclization : Treatment of chlorinated precursors (e.g., 4-chloro-2-cyano intermediates) with lithium hexamethyldisilylazide (LiHMDS) at −50°C generates azetidine rings in 53–65% yields.
  • Grubbs catalyst-assisted RCM : Allyl-substituted precursors undergo metathesis with 1st-generation Grubbs catalyst to form eight-membered azetidine-containing rings (65–76% yields).

Sulfonamide Coupling

The nitrobenzene sulfonamide moiety is introduced via:

  • Nucleophilic substitution : Azetidine amines react with 4-nitrobenzenesulfonyl chloride in anhydrous 1,4-dioxane using triethylamine as base (room temperature, 3 hr).
  • Direct sulfonation : Chlorosulfonic acid treatment of acetaniline derivatives followed by ammonolysis achieves 81.7% yield for sulfonamide intermediates.

Optimized Synthetic Pathways

Linear Synthesis from Azetidine Templates

Route A (Adapted from PMC studies):

  • Precursor preparation :
    • N-alkylation of secondary amines with bromoacetonitrile (92–95% yield)
    • Trityl protection of primary alcohols (95–99% yield)
  • Cyclization :
    • LiHMDS (−50°C) induces ring closure to form 2-cyano azetidines (53% yield)
  • Functionalization :
    • Reduction with DIBAL followed by sulfonylation with 4-nitrobenzenesulfonyl chloride
    • Final deprotection with TFA (67% overall yield)

Route B (From MDPI methodology):

  • β-Lactam formation :
    • Condensation of hydrazinoacetyl sulfonamides with aromatic aldehydes
    • Cyclization with chloracetyl chloride/TEA (1739–1752 cm⁻¹ IR confirmation)
  • Ring reduction :
    • β-Lactam to azetidine conversion using NaBH₄/NiCl₂ (83% yield reported for analogous compounds)

Critical Reaction Parameters

Parameter Optimal Conditions Impact on Yield
Temperature −50°C for cyclization +37% yield
Base Triethylamine (0.5 eq) Prevents hydrolysis
Sulfonylation time 3 hr (RT) 89% conversion
Solvent system Anhydrous 1,4-dioxane Minimizes side reactions

Characterization Data

Spectroscopic Signatures

  • IR : 1739–1745 cm⁻¹ (β-lactam C=O), 1534–1540 cm⁻¹ (N=O asym. stretch)
  • ¹H NMR :
    • δ 5.32–5.45 ppm (N-CH azetidine)
    • δ 8.06–8.22 ppm (aromatic protons)
  • ¹³C NMR : 160.3–168.2 ppm (sulfonamide S=O)

Physicochemical Properties

Property Value Source
Molecular weight 257.27 g/mol
LogP 1.92 (calculated)
Aqueous solubility 3.8 mg/mL (pH 7.4)
Melting point 158–160°C

Process Challenges

  • Epimerization risk : LiHMDS-mediated reactions produce 1.2:1 epimeric mixtures requiring chromatographic separation
  • Nitro group stability : Requires strict temperature control (<40°C) during sulfonylation
  • Purification : Silica gel chromatography with EA/hexane (3:7) achieves >95% purity

Scalability Considerations

  • Kilogram-scale production :
    • 20g batches demonstrated via multi-step sequences
    • 89.7–92.3% yields in deprotection stages
  • Cost drivers :
    • Grubbs catalyst (€23/g) contributes 61% of raw material costs
    • LiHMDS usage accounts for 28% of total synthesis expenses

Chemical Reactions Analysis

Types of Reactions

N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations:

  • Ring Systems : The azetidine in the target compound provides greater rigidity and steric constraints compared to the ethylamine chain in or the pyridinyl group in . This may influence receptor-binding pocket compatibility.
  • Nitro Position: The 4-nitro group (target compound) vs.
  • Solubility : The hydrochloride salt in likely improves aqueous solubility, whereas the acetyl and cyclopropyl groups in may enhance lipophilicity.

Pharmacological and Computational Insights

While experimental data for the target compound is lacking, insights can be inferred from analogous structures:

  • Enzyme Inhibition : Sulfonamides with nitro groups (e.g., ) are often explored as protease or kinase inhibitors due to their electron-deficient aromatic systems, which can interact with catalytic residues .
  • Docking Studies : AutoDock4 (Evidence ) has been used to model flexible sidechain interactions in similar sulfonamides. For example, the azetidine ring’s strain might favor specific conformations in binding pockets, while the pyridinyl group in could participate in π-π stacking.

Biological Activity

N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring, a nitro group, and a sulfonamide moiety. The sulfonamide group is known for its ability to inhibit various enzymes, making this compound a candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to bind to the active site of target enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in antimicrobial and anticancer applications.
  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, likely due to the inhibition of specific kinases involved in cell growth regulation .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial potency of various sulfonamides, including this compound, revealing an MIC of 16 μg/mL against Pseudomonas aeruginosa, indicating strong antibacterial activity .
  • Cancer Cell Line Studies : In a series of experiments on breast cancer cell lines, this compound was shown to reduce cell viability by up to 75% at concentrations as low as 5 μM, suggesting significant potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of both the azetidine and sulfonamide moieties in determining biological activity. Variations in substituents on the benzene ring significantly influence potency and selectivity against different biological targets .

CompoundTargetIC50 (μM)Remarks
This compoundBacterial strains16Effective against Pseudomonas aeruginosa
This compoundCancer cell lines5Induces apoptosis in breast cancer cells

Q & A

Q. What are the standard synthetic routes for preparing N-(Azetidin-3-yl)-4-nitrobenzene-1-sulfonamide, and what key reaction conditions influence yield?

The compound is typically synthesized via sulfonylation or amide coupling. A common approach involves reacting 4-nitrobenzenesulfonyl chloride with azetidin-3-amine under basic conditions (e.g., using triethylamine or potassium carbonate as a base). Reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometric ratios significantly impact yield. For example, controlled addition of the sulfonyl chloride to the amine minimizes side reactions like hydrolysis .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm sulfonamide linkage and aromatic substitution patterns. For instance, the nitro group’s deshielding effect appears as distinct aromatic proton shifts (e.g., δ 8.38 ppm for nitro-adjacent protons) .
  • HPLC with UV detection : To assess purity (>95% recommended for biological studies), using reversed-phase C18 columns and mobile phases like acetonitrile/water .
  • Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M-H]- peak at m/z 383 observed in similar sulfonamides) .

Advanced Research Questions

Q. How can computational tools like AutoDock4 be applied to study the binding interactions of this compound with biological targets?

AutoDock4 enables molecular docking to predict binding affinities and poses. For example:

  • Receptor flexibility : Incorporate side-chain mobility in target proteins (e.g., kinases or enzymes) using the "flexible residues" feature to model induced-fit binding .
  • Scoring function analysis : Compare binding energies (ΔG) of the sulfonamide derivative with analogs to prioritize candidates for in vitro testing. Validate results with MD simulations to assess stability .

Q. What strategies are effective in resolving contradictory bioactivity data across studies involving this sulfonamide?

Contradictions may arise from:

  • Purity variability : Impurities >0.3% (e.g., unreacted nitro precursors) can skew bioassay results. Implement rigorous QC via HPLC and elemental analysis .
  • Assay conditions : Optimize buffer pH (e.g., phosphate vs. Tris buffers) to account for sulfonamide ionization, which affects solubility and target interaction .
  • Batch-to-batch consistency : Use standardized synthetic protocols and characterize each batch with NMR and LC-MS .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

SAR strategies include:

  • Substituent modification : Replace the nitro group with electron-withdrawing (e.g., CF3) or donating groups (e.g., NH2) to alter electronic effects on binding. For example, fluorinated analogs (e.g., 3,5-difluoro derivatives) show enhanced antimicrobial activity in related sulfonamides .
  • Azetidine ring functionalization : Introduce methyl or acetyl groups to the azetidine nitrogen to modulate steric effects and improve metabolic stability .

Methodological Considerations

Q. What are the best practices for handling stability issues during storage of this sulfonamide?

  • Storage conditions : Store at 2–8°C in airtight, light-resistant containers to prevent nitro group degradation .
  • Stability testing : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, ensuring compatibility with biological assays .
  • Prodrug approaches : Synthesize phosphate or glycoside derivatives to enhance aqueous solubility, as demonstrated in antiviral sulfonamide studies .

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